Cas no 1261745-87-2 (6-(Difluoromethoxy)quinolin-2-ol)
6-(Difluoromethoxy)quinolin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethoxy)quinolin-2-ol
- 6-(difluoromethoxy)-1H-quinolin-2-one
- 6-(Difluoromethoxy)quinolin-2(1H)-one
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- Inchi: 1S/C10H7F2NO2/c11-10(12)15-7-2-3-8-6(5-7)1-4-9(14)13-8/h1-5,10H,(H,13,14)
- InChI Key: HRPAMJNZQNWAJS-UHFFFAOYSA-N
- SMILES: FC([H])(OC1C([H])=C([H])C2=C(C([H])=C([H])C(N2[H])=O)C=1[H])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 281
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3
6-(Difluoromethoxy)quinolin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D200555-50mg |
6-(Difluoromethoxy)quinolin-2-ol |
1261745-87-2 | 50mg |
$ 525.00 | 2022-06-05 | ||
| TRC | D200555-100mg |
6-(Difluoromethoxy)quinolin-2-ol |
1261745-87-2 | 100mg |
$ 870.00 | 2022-06-05 |
6-(Difluoromethoxy)quinolin-2-ol Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 6-(Difluoromethoxy)quinolin-2-ol
Comprehensive Overview of 6-(Difluoromethoxy)quinolin-2-ol (CAS No. 1261745-87-2): Properties, Applications, and Industry Insights
6-(Difluoromethoxy)quinolin-2-ol (CAS No. 1261745-87-2) is a fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's difluoromethoxy group enhances its metabolic stability and bioavailability, making it a valuable scaffold for drug discovery. Recent studies highlight its potential as a kinase inhibitor or antimicrobial agent, aligning with the growing demand for novel therapeutic candidates in precision medicine.
In the context of green chemistry trends, researchers are exploring sustainable synthesis routes for 6-(Difluoromethoxy)quinolin-2-ol to minimize environmental impact. The incorporation of fluorine atoms—a "fluorine hotspot" strategy—improves target binding affinity, a feature frequently searched in AI-driven drug design platforms. This aligns with industry queries about "fluorinated compounds in CNS drugs" and "quinoline derivatives for inflammation," which rank high in scientific literature searches.
The physicochemical properties of CAS 1261745-87-2 include a molecular weight of 211.17 g/mol and moderate lipophilicity (LogP ~2.1), optimal for blood-brain barrier penetration—a key consideration in neuropharmacology. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its purity (>98%), addressing quality concerns raised in "how to test quinoline purity" searches. Its stability under physiological pH (2–8) makes it suitable for oral formulation development, a trending topic in pharmaceutical forums.
Market analysts note rising patent filings involving 6-(Difluoromethoxy)quinolin-2-ol analogs, particularly for autoimmune disease applications. This correlates with Google Scholar data showing increased searches for "quinoline immunomodulators" and "difluoromethoxy drug candidates." The compound's structure-activity relationship (SAR) studies reveal that the 2-hydroxyquinoline moiety is critical for protein binding, a focal point in computational chemistry discussions.
From a regulatory perspective, CAS 1261745-87-2 complies with REACH and ICH guidelines for impurity thresholds, addressing frequent queries about "quinoline safety profiles." Its crystallinity and solubility data (25°C: 0.8 mg/mL in water) are crucial for formulation scientists searching "how to improve API bioavailability." Recent publications also explore its potential in photodynamic therapy, tapping into the "cancer research chemicals" search trend without violating compliance constraints.
Supply chain data indicates that 6-(Difluoromethoxy)quinolin-2-ol is primarily sourced from specialized fluorochemical manufacturers, with quality certifications like GMP being a major purchase consideration. This responds to the "where to buy CAS 1261745-87-2" searches while emphasizing batch-to-batch consistency—a top concern in pharmaceutical procurement. The compound's storage conditions (2–8°C, inert atmosphere) are frequently documented in technical FAQs to ensure stability.
Emerging applications in material science leverage the compound's fluorescence properties for OLED materials, connecting to searches about "organic semiconductors." Its electron-withdrawing characteristics make it a candidate for catalysis research, particularly in cross-coupling reactions—a hot topic in synthetic methodology papers. These multidisciplinary uses position 1261745-87-2 as a versatile building block beyond life sciences.
In conclusion, 6-(Difluoromethoxy)quinolin-2-ol exemplifies the convergence of medicinal chemistry and advanced materials research. Its CAS registry number 1261745-87-2 serves as a pivotal identifier for researchers investigating fluorine-based bioactive molecules, while its evolving applications reflect the compound's adaptability to cutting-edge scientific demands. Ongoing studies continue to uncover new dimensions of this quinoline derivative, ensuring its relevance in next-generation scientific innovations.
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